molecular formula C9H12O3S B096043 4-Isopropylbenzenesulfonic acid CAS No. 16066-35-6

4-Isopropylbenzenesulfonic acid

Cat. No.: B096043
CAS No.: 16066-35-6
M. Wt: 200.26 g/mol
InChI Key: CVLHGLWXLDOELD-UHFFFAOYSA-N
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Scientific Research Applications

4-Isopropylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in Friedel-Crafts alkylation and acylation reactions.

    Biology: Employed in the preparation of sulfonated derivatives of biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of detergents, surfactants, and ion-exchange resins

Safety and Hazards

The safety information for 4-Isopropylbenzenesulfonic acid indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Isopropylbenzenesulfonic acid plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a proton donor in acid-catalyzed reactions, facilitating the formation of intermediates in biochemical pathways. The compound’s sulfonic acid group can form hydrogen bonds with amino acid residues in enzymes, potentially altering their activity and stability .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the phosphorylation status of proteins involved in signal transduction, thereby altering downstream cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or modifying chromatin structure .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. The compound’s sulfonic acid group can interact with active sites of enzymes, leading to changes in their catalytic efficiency. Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have reported threshold effects, where a specific dosage level triggers significant changes in physiological parameters. High doses of this compound can cause oxidative stress, inflammation, and tissue damage in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, the compound may inhibit or activate enzymes involved in the breakdown of carbohydrates, lipids, or proteins. These interactions can lead to changes in energy production, storage, and utilization within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of this compound can affect its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. The localization of this compound can impact its activity and function, as different cellular environments provide distinct biochemical contexts for its interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylbenzenesulfonic acid can be synthesized through the sulfonation of cumene. The reaction involves the treatment of cumene with sulfur trioxide (SO3) or fuming sulfuric acid (oleum) under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous sulfonation of cumene using sulfur trioxide in a falling film reactor. This method allows for efficient heat management and high conversion rates. The resulting product is then purified through neutralization and crystallization processes .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-isopropylbenzenesulfonic acid primarily involves its role as a strong acid and a sulfonating agent. The sulfonic acid group (-SO3H) can donate protons (H+) in aqueous solutions, making it a strong acid.

Comparison with Similar Compounds

Uniqueness: 4-Isopropylbenzenesulfonic acid is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and influences its reactivity in organic synthesis. This makes it particularly useful in applications where both strong acidity and hydrophobic interactions are required .

Properties

IUPAC Name

4-propan-2-ylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLHGLWXLDOELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044932
Record name 4-Isopropylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenesulfonic acid, (1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

16066-35-6, 37953-05-2
Record name 4-Isopropylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16066-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cumenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016066356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, (1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Isopropylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cumenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cumenesulphonic acid
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Record name P-CUMENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C99924DK5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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